molecular formula C8H10S2 B12732398 Methyl 2-methylphenyl disulfide CAS No. 35379-09-0

Methyl 2-methylphenyl disulfide

Cat. No.: B12732398
CAS No.: 35379-09-0
M. Wt: 170.3 g/mol
InChI Key: FFCTVZYBWOPLSU-UHFFFAOYSA-N
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Description

Key physicochemical properties include:

  • Molecular weight: ~156.27 g/mol (inferred from structurally similar Methyl phenyl disulfide, C₇H₈S₂, in ).
  • Applications: Primarily used as a flavoring agent in food products, with a safety profile deemed acceptable by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
  • Safety: Estimated dietary exposure (SPET) is 0.2 µg/day, and toxicological studies indicate rapid metabolic reduction to 2-methylthiophenol, ensuring a high margin of safety .

Properties

CAS No.

35379-09-0

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

IUPAC Name

1-methyl-2-(methyldisulfanyl)benzene

InChI

InChI=1S/C8H10S2/c1-7-5-3-4-6-8(7)10-9-2/h3-6H,1-2H3

InChI Key

FFCTVZYBWOPLSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SSC

density

1.130-1.136 (20°)

physical_description

Clear colourless to pale yellow liquid;  Strong sulphureous aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylphenyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-methylphenyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between thiols and disulfides. This redox activity is crucial in various biological processes, including protein folding and cellular signaling . The compound can also act as a nucleophile or electrophile in substitution reactions, further contributing to its versatility in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-methylphenyl disulfide with structurally related disulfides and sulfides, focusing on molecular properties, applications, and safety:

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications Safety/Regulatory Notes
This compound C₈H₁₀S₂ ~156.27 Not explicitly listed Flavoring agent (food industry) SPET = 0.2 µg/day; JECFA-approved safety margin
Methyl phenyl disulfide C₇H₈S₂ 156.27 14173-25-2 Flavoring agent, fragrance additive Refractive index: 1.613–1.623; Specific gravity: 1.146–1.166
Benzyl methyl disulfide C₈H₁₀S₂ 170.30 699-10-5 Research chemical, potential fragrance use Limited safety data; structural similarity suggests moderate metabolic stability
Methyl disulfide (Dimethyl disulfide) C₂H₆S₂ 94.20 624-92-0 Industrial solvent, pesticide intermediate Volatile (bp 117°C); irritant at high concentrations
Difluoromethylphenyl sulfide C₇H₆F₂S 172.18 Not provided Synthetic intermediate for pharmaceuticals Oxidizes to sulfoxide; reactivity useful in fluoroorganic chemistry
Modafinil sulfone C₁₅H₁₅NO₃S 289.35 118779-53-6 Pharmaceutical reference standard High purity (>97%); used in drug quality control

Key Comparative Insights :

Structural Effects on Applications :

  • Aromatic vs. Alkyl Substituents : this compound and Methyl phenyl disulfide (both aromatic disulfides) are favored in flavoring due to their stability and low volatility compared to aliphatic disulfides like Methyl disulfide .
  • Electron-Withdrawing Groups : Difluoromethylphenyl sulfide (C₇H₆F₂S) exhibits enhanced oxidative reactivity, enabling its conversion to sulfoxides for specialized synthesis .

Safety and Metabolism: this compound’s safety is attributed to its rapid reduction to 2-methylthiophenol, a metabolite with established low toxicity . In contrast, aliphatic disulfides (e.g., Methyl disulfide) require stringent handling due to volatility and irritancy . Benzyl methyl disulfide’s larger molecular weight (170.30 vs. 156.27) may slow metabolic breakdown, though data gaps exist .

Regulatory Status :

  • This compound is explicitly approved by JECFA for food use, whereas Modafinil sulfone is restricted to pharmaceutical quality control .

Research Findings and Data Trends

  • Thermodynamic Stability : Aromatic disulfides (e.g., Methyl 2-methylphenyl) exhibit higher thermal stability than aliphatic analogs, as evidenced by their higher boiling points and lower vapor pressures .
  • Synthetic Utility : Difluoromethylphenyl derivatives demonstrate the role of fluorine in tuning electronic properties for targeted drug synthesis .
  • Toxicity Correlation : Smaller, volatile disulfides (e.g., Methyl disulfide) show higher acute toxicity due to respiratory exposure risks, whereas bulkier aromatic derivatives are safer for ingestion .

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